

ETP-46464: A Technical Guide to a Potent ATR Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **ETP-46464**, a potent inhibitor of the Ataxia-telangiectasia mutated (ATM)- and Rad3-related (ATR) kinase. **ETP-46464** has garnered significant interest in cancer research due to its ability to induce synthetic lethality in cancer cells with specific genetic backgrounds, particularly those with deficiencies in the p53 tumor suppressor pathway. This guide details its chemical structure, physicochemical properties, mechanism of action, and key experimental findings and protocols.

Chemical Structure and Physicochemical Properties

ETP-46464 is a cell-permeable, quinoline-containing heterotricyclic compound. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of ETP-46464



Identifier	Value
IUPAC Name	2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2H- [1]oxazino[5,4-c]quinolin-1(4H)- yl)phenyl)propanenitrile[2]
CAS Number	1345675-02-6[2]
Chemical Formula	C30H22N4O2[2]
Molecular Weight	470.52 g/mol [3]
InChI Key	DPLMXAYKJZOTKO-UHFFFAOYSA-N[2]
SMILES	CC(C) (C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4= NC=C3COC2=O)C5=CC6=CC=CC=C6N=C5[3]

Table 2: Physicochemical Properties of ETP-46464

Property	Value
Appearance	A solid, white to light yellow powder.
Solubility	Soluble in DMSO (≥16.13 mg/mL); Insoluble in water and ethanol.[3][4]
Storage	Store at -20°C for long-term stability.[4]

Mechanism of Action and Signaling Pathways

ETP-46464 is a potent inhibitor of several kinases within the phosphatidylinositol 3-kinase-like kinase (PIKK) family, with a particularly high affinity for ATR.[4] ATR is a critical regulator of the DNA damage response (DDR), a network of pathways that sense, signal, and repair DNA lesions.[4]

Upon DNA damage, particularly from replication stress, ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1).[5] This signaling cascade leads to cell cycle arrest, allowing time for DNA repair, and promotes the stability of stalled replication forks.



ETP-46464's inhibition of ATR abrogates these protective mechanisms.[3] In cancer cells, which often exhibit high levels of replication stress due to oncogene activation, this inhibition leads to the collapse of replication forks, the accumulation of DNA damage, and ultimately, cell death.[3] This effect is particularly pronounced in p53-deficient cancer cells, as they lack a key downstream effector of the DDR pathway, making them more reliant on ATR for survival.[3]

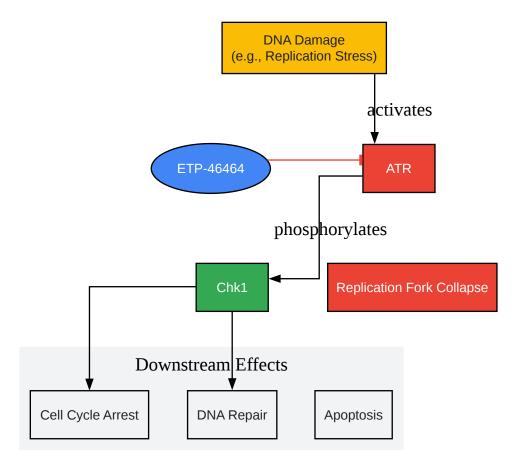
The inhibitory activity of **ETP-46464** is not limited to ATR. It also demonstrates potent inhibition of the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK), and to a lesser extent, phosphatidylinositol 3-kinase α (PI3K α) and ATM.[3][6] This multitargeted profile may contribute to its overall cellular effects.

Table 3: In Vitro Kinase Inhibitory Activity of ETP-46464

Target Kinase	IC50 (nM)
mTOR	0.6[3][6]
ATR	14[3][6]
DNA-PK	36[3][6]
ΡΙ3Κα	170[3][6]
ATM	545[3][6]

Below is a diagram illustrating the central role of ATR in the DNA damage response and the point of inhibition by **ETP-46464**.





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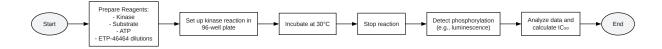
ATR Signaling Pathway and ETP-46464 Inhibition

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed with **ETP-46464**.

In Vitro Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of **ETP-46464** against a specific kinase.





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In Vitro Kinase Assay Workflow

Methodology:

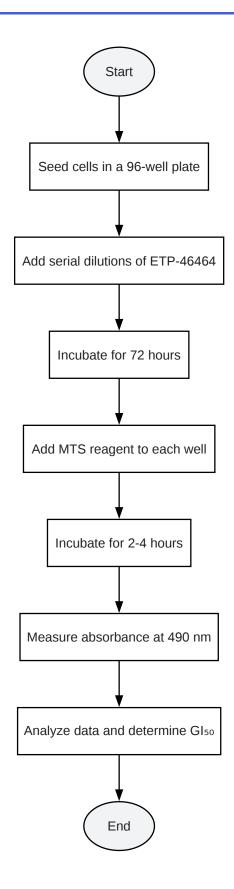
- Reagent Preparation:
 - Prepare a stock solution of ETP-46464 in 100% DMSO.
 - Perform serial dilutions of the ETP-46464 stock solution to achieve the desired concentration range for testing.
 - Prepare a reaction buffer containing the purified kinase, its specific substrate, and ATP.
- Reaction Setup:
 - In a 96-well plate, add the diluted ETP-46464 or DMSO (vehicle control) to the appropriate wells.
 - Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to each well.
- Incubation:
 - Incubate the reaction plate at 30°C for a specified period (e.g., 60 minutes).
- Reaction Termination and Detection:
 - Stop the reaction by adding a kinase detection reagent.
 - Measure the signal (e.g., luminescence) using a plate reader. The signal intensity is inversely proportional to the kinase activity.
- Data Analysis:
 - Plot the percentage of kinase inhibition against the logarithm of the ETP-46464 concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.



Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with **ETP-46464**.





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Cell Viability (MTS) Assay Workflow



Methodology:

- Cell Seeding:
 - Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment:
 - Treat the cells with a range of concentrations of ETP-46464. Include a vehicle control (DMSO).
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- MTS Addition and Incubation:
 - Add MTS reagent to each well.
 - Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
- Absorbance Measurement:
 - Measure the absorbance of each well at 490 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell growth inhibition relative to the vehicle control.
 - Plot the percentage of growth inhibition against the drug concentration to determine the
 Gl₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Immunofluorescence for Phospho-Chk1 (Ser345)

This protocol allows for the visualization and quantification of ATR activity in cells by detecting the phosphorylation of its downstream target, Chk1, at serine 345.



Methodology:

- Cell Culture and Treatment:
 - Grow cells on coverslips in a petri dish.
 - Induce DNA damage (e.g., using hydroxyurea or UV radiation) in the presence or absence of ETP-46464 for a specified time.
- · Fixation and Permeabilization:
 - Fix the cells with 4% paraformaldehyde in PBS.
 - Permeabilize the cells with a solution of 0.2% Triton X-100 in PBS.
- Blocking and Antibody Incubation:
 - Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
 - Incubate the cells with a primary antibody specific for phospho-Chk1 (Ser345).
 - Wash the cells with PBS.
 - Incubate with a fluorescently labeled secondary antibody.
- Counterstaining and Mounting:
 - Counterstain the cell nuclei with DAPI.
 - Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging and Analysis:
 - Visualize the cells using a fluorescence microscope.
 - Quantify the fluorescence intensity of phospho-Chk1 staining in the nucleus to assess the level of ATR activity.



Conclusion

ETP-46464 is a valuable research tool for investigating the ATR signaling pathway and its role in the DNA damage response. Its potent and relatively selective inhibitory activity makes it a powerful probe for dissecting the cellular consequences of ATR inhibition. The synthetic lethal relationship observed between **ETP-46464** and p53 deficiency highlights a potential therapeutic strategy for a significant subset of human cancers. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted biological effects of this compelling molecule.

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